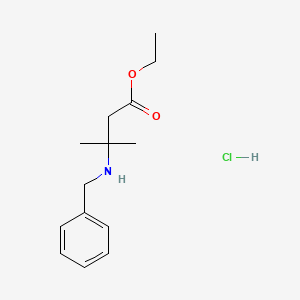

Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride

Description

Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride (CAS: 17945-54-9) is a hydrochloride salt of an amino ester derivative. Its molecular formula is C₁₄H₂₁NO₂·HCl, featuring a benzylamino group attached to a 3-methylbutanoate ethyl ester backbone . This compound is primarily utilized as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules due to its reactive amino and ester functionalities .

Properties

IUPAC Name |

ethyl 3-(benzylamino)-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZUEWHUONPTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)NCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-41-8 | |

| Record name | Butanoic acid, 3-methyl-3-[(phenylmethyl)amino]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride typically involves the esterification of 3-(benzylamino)-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Biological Activity

Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride is a compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₂ClNO₂

- Molar Mass : Approximately 271.79 g/mol

- Structural Features : The compound features an ethyl ester group and a benzylamino moiety attached to a branched alkane chain, contributing to its unique biological properties.

This compound exhibits its biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit DNA synthesis, which can affect cell proliferation and growth. This mechanism suggests potential applications in oncology and cellular biology.

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antitumor Activity : Preliminary studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showcasing its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's .

- Cellular Interactions : It has been observed to interact with cellular processes, potentially modulating signaling pathways involved in cell growth and differentiation.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-amino-3-methylbutanoate | C₇H₁₆ClNO₂ | Simpler structure, less sterically hindered |

| Benzyl 2-amino-2-methylpropanoate | C₁₁H₁₅NO₂ | Contains a benzyl group but lacks the ester |

| N-benzyl-2-aminoacetate | C₉H₁₁NO₂ | Similar amine functionality with different backbone |

| Ethyl 3-(benzylamino)-3-methylbutanoate HCl | C₁₄H₂₂ClNO₂ | Unique branched structure influencing activity |

This comparison highlights the unique structural characteristics of this compound that may contribute to its diverse biological activities compared to simpler amines or esters.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it was tested against the NCI's panel of 60 cancer cell lines, revealing moderate activity with GI50 values in the micromolar range .

- Neuroprotective Potential : Research on enzyme inhibition has indicated that this compound could serve as a lead compound for developing drugs targeting Alzheimer's disease due to its ability to inhibit AChE and BACE1 effectively .

Scientific Research Applications

Chemical Synthesis and Research

Intermediate in Organic Synthesis

Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is frequently used in the development of pharmaceuticals and specialty chemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Reactions and Mechanisms

The compound can participate in several types of reactions:

- Oxidation : The amino group can be oxidized to form oxo derivatives using agents such as potassium permanganate or chromium trioxide.

- Reduction : The ester group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : The amino group can engage in nucleophilic substitution reactions with alkyl or acyl halides.

Biological Applications

Pharmaceutical Research

Research indicates that this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly for its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest it may affect cellular processes and enzyme interactions, making it a candidate for further pharmacological studies .

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets, potentially inhibiting DNA synthesis, which could influence cell proliferation and growth. This property makes it a subject of interest in cancer research and other areas where modulation of cell growth is crucial.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to be a versatile building block in synthesizing various chemical compounds used in different applications .

Case Studies

-

Transaminase-Catalyzed Synthesis

A study demonstrated the use of transaminases for synthesizing α-substituted β-amino esters from this compound. The process yielded a diastereomeric mixture with significant efficiency, showcasing the compound's utility in enzymatic transformations . -

Pharmacological Investigations

In pharmacological studies, this compound was evaluated for its binding affinities to various receptors. These studies highlighted its potential as a lead compound for developing new therapeutic agents targeting specific diseases .

Comparison with Similar Compounds

Ethyl 3-methyl-3-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₇NO₂·HCl (CID: 19088476; CAS: 1423034-07-4) .

- Structural Differences: Replaces the benzylamino group with a methylamino substituent. Shorter carbon chain (butanoate vs. methylbutanoate).

- Properties: Lower molecular weight (209.7 g/mol vs. 283.8 g/mol for the target compound). Likely higher aqueous solubility compared to the benzyl-substituted analog due to decreased hydrophobicity.

(S)-Ethyl 2-amino-3,3-dimethylbutanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂ (CAS: 144054-74-0) .

- Structural Differences: Amino group at position 2 (vs. position 3 in the target compound). 3,3-Dimethyl substitution on the butanoate chain.

- Properties: Stereospecific (S-configuration) may influence chiral recognition in enzymatic processes.

Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate Hydrochloride

- Molecular Formula: C₁₀H₂₀ClNO₂ (CAS: EP 4374877A2) .

- Structural Differences: Methyl ester (vs. ethyl ester in the target compound). 3,3-Dimethyl substitution and ethylamino group at position 2.

- Properties: Methyl ester may decrease metabolic stability compared to ethyl esters due to faster hydrolysis.

Metabutoxycaine Hydrochloride

- Molecular Formula : C₁₇H₂₈N₂O₂·HCl .

- Structural Differences: Contains a diethylaminoethyl group and a butyloxybenzoate core (vs. benzylamino-methylbutanoate).

- Properties :

- Larger molecular weight (344.88 g/mol) and extended alkyl chain enhance lipid solubility.

- Used as a local anesthetic, highlighting how structural variations dictate therapeutic applications.

Comparative Data Table

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Applications |

|---|---|---|---|---|

| Ethyl 3-(benzylamino)-3-methylbutanoate HCl | C₁₄H₂₁NO₂·HCl | 17945-54-9 | Benzylamino, ethyl ester | Pharmaceutical intermediate |

| Ethyl 3-methyl-3-(methylamino)butanoate HCl | C₈H₁₇NO₂·HCl | 1423034-07-4 | Methylamino, ethyl ester | Research chemical |

| (S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl | C₈H₁₈ClNO₂ | 144054-74-0 | 2-amino, 3,3-dimethyl, ethyl ester | Chiral synthesis |

| Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl | C₁₀H₂₀ClNO₂ | EP 4374877A2 | Ethylamino, 3,3-dimethyl, methyl ester | Drug precursor |

| Metabutoxycaine HCl | C₁₇H₂₈N₂O₂·HCl | N/A | Diethylaminoethyl, butyloxybenzoate | Local anesthetic |

Key Research Findings

- Synthetic Routes: The target compound’s synthesis likely involves reductive amination (e.g., benzylamine with a β-keto ester) followed by HCl salt formation, similar to methods in EP 4374877A2 . In contrast, Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl uses hydrogenolysis for deprotection .

Reactivity and Stability :

- Biological Relevance: Compounds like Metabutoxycaine HCl demonstrate how amino ester hydrochlorides are tailored for specific pharmacological effects (e.g., anesthesia) . The benzyl group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in protease inhibitors .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride?

The compound is typically synthesized via reductive amination or esterification. For example, a method involving the reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde and sodium triacetoxyhydroborate in dichloroethane under nitrogen yields the benzylamino derivative. Key steps include extraction with ethyl acetate, washing with brine, and drying over sodium sulfate . Another approach uses tert-butyl or ethyl ester precursors, optimized for high purity (>95%) through column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : Proton NMR (e.g., DMSO-d6 δ 9.00 ppm for amine protons) confirms structural features like the benzylamino group and methyl branching .

- HPLC : Purity assessment (>98%) is achieved using reverse-phase HPLC with UV detection, as noted for structurally similar amino esters .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C12H20ClNO2, ~245.7 g/mol) .

Q. What safety protocols are essential for handling this compound?

Refer to Safety Data Sheets (SDS): Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store at room temperature in airtight containers, away from ignition sources .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective synthesis may employ chiral catalysts (e.g., palladium/S,O-ligand systems) or enzymatic resolution. For instance, (S)-enantiomers are isolated using chiral column chromatography (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Monitor optical rotation ([α]D) to verify configuration .

Q. What strategies resolve contradictory biological activity data in literature?

- Assay Validation : Use standardized protocols (e.g., SPR for binding affinity or enzymatic inhibition assays) to minimize variability.

- Purity Verification : Confirm enantiomeric excess (>99%) via chiral HPLC, as impurities in racemic mixtures can skew results .

- Structural Confirmation : Cross-validate using X-ray crystallography or 2D NMR (COSY, HSQC) to rule out isomerization .

Q. How can reaction yields be improved in the key amination step?

- Solvent Optimization : Replace dichloroethane with THF or DMF to enhance solubility of intermediates .

- Catalytic Systems : Test NaBH(OAc)3 or ZnCl2 as alternatives to sodium triacetoxyhydroborate for higher efficiency .

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-alkylation) .

Q. How to design a study investigating its interaction with enzyme targets?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., proteases or kinases).

- Kinetic Studies : Perform time-dependent inhibition assays with varying substrate concentrations to determine Ki values.

- Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding thermodynamics .

Q. What are the advantages of the hydrochloride salt form in research?

The salt enhances aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. It also facilitates crystallization, simplifying purification. Compare dissolution profiles in PBS (pH 7.4) vs. organic solvents to assess formulation compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.